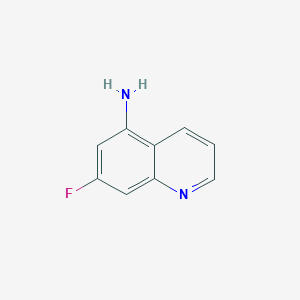

7-Fluoroquinolin-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

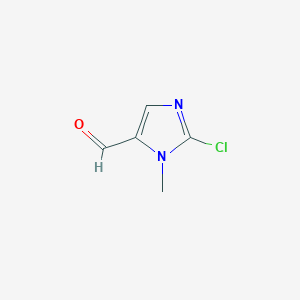

7-Fluoroquinolin-5-amine is a chemical compound with the molecular formula C9H7FN2 . It has a molecular weight of 162.17 . It is a solid substance that should be stored in a dark place at room temperature .

Synthesis Analysis

The synthesis of 7-Fluoroquinolin-5-amine involves the reaction of ammonia with water at 150℃ for 9 hours in an autoclave .Molecular Structure Analysis

The InChI code for 7-Fluoroquinolin-5-amine is 1S/C9H7FN2/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h1-5H,11H2 . This indicates the presence of 9 carbon atoms, 7 hydrogen atoms, 1 fluorine atom, and 2 nitrogen atoms in the molecule.Chemical Reactions Analysis

Amines, such as 7-Fluoroquinolin-5-amine, are known to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions and hydroxide ions .Physical And Chemical Properties Analysis

7-Fluoroquinolin-5-amine is a solid substance . It has a high gastrointestinal absorption and is permeable to the blood-brain barrier . It is not a substrate for P-glycoprotein and has inhibitory effects on CYP1A2 .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Fluoroquinolones, a family of compounds that includes 7-Fluoroquinolin-5-amine, are known for their broad spectrum of antibacterial activity . They inhibit bacterial DNA-gyrase, which affects bacteria reproduction, resulting in high antibacterial activity .

Antineoplastic Applications

Fluorinated quinolines, including 7-Fluoroquinolin-5-amine, have been used in the development of antineoplastic drugs . These drugs are used in transplantation medicine and for the treatment of conditions such as rheumatic arthritis and psoriasis .

Treatment of Heart Diseases

Flosequinan, a drug developed from the quinoline skeleton, has been used for the treatment of heart diseases . The incorporation of a fluorine atom into azaaromatics, such as quinolines, enhances the biological activity of the compounds .

Agriculture Applications

A number of fluorinated quinolines have found application in agriculture . The specific applications in this field are not detailed in the sources, but it’s possible that they’re used as pesticides or growth regulators .

Components for Liquid Crystals

Fluorinated quinolines have also been used as components for liquid crystals . The unique properties of these compounds make them suitable for this application .

Cyanine Dyes

Quinolines have been used in the production of cyanine dyes . The fluorination of quinolines enhances their properties, making them useful in commercial production .

Wirkmechanismus

Target of Action

It is known that fluoroquinolones, a family of compounds to which 7-fluoroquinolin-5-amine belongs, primarily target bacterial dna gyrase and topoisomerase iv . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.

Mode of Action

Fluoroquinolones generally work by inhibiting the aforementioned enzymes, dna gyrase and topoisomerase iv . This inhibition prevents the supercoiling of bacterial DNA, which is a crucial step in DNA replication. As a result, the bacteria cannot replicate or repair their DNA, leading to cell death.

Biochemical Pathways

By inhibiting dna gyrase and topoisomerase iv, fluoroquinolones disrupt the dna replication process, which in turn affects all downstream processes that rely on dna replication, including protein synthesis and cell division .

Pharmacokinetics

It is known that fluoroquinolones generally have high gi absorption and are permeant to the blood-brain barrier . . These properties suggest that 7-Fluoroquinolin-5-amine may have good bioavailability.

Result of Action

As a fluoroquinolone, it is likely to cause bacterial cell death by inhibiting dna replication .

Action Environment

It is known that the effectiveness of fluoroquinolones can be affected by factors such as ph, presence of metal ions, and bacterial resistance mechanisms .

Safety and Hazards

7-Fluoroquinolin-5-amine is associated with several hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Zukünftige Richtungen

While specific future directions for 7-Fluoroquinolin-5-amine were not found, fluoroquinolones, a class of compounds to which it belongs, have been extensively studied for their antibacterial properties . They are used in human and veterinary medicine to treat bacterial infections, as well as in animal husbandry . Future research may focus on improving their antibacterial activity and reducing their side effects.

Eigenschaften

IUPAC Name |

7-fluoroquinolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h1-5H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAEBTUFCSVVQOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2N=C1)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperidin-1-yl]acetamide](/img/structure/B2438495.png)

![2-fluoro-N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2438497.png)

![2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B2438498.png)

![5-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide](/img/structure/B2438503.png)

![Methyl 2-amino-4-(3-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2438507.png)

![6-Phenyl-2-[1-(pyridine-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2438508.png)

![10-Chloro-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B2438512.png)